Home > Products > Screening Compounds P87262 > PPAR|A agonist 6
PPAR|A agonist 6 -

PPAR|A agonist 6

Catalog Number: EVT-15278888
CAS Number:
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peroxisome proliferator-activated receptor alpha agonist 6, commonly referred to as PPAR alpha agonist 6, is a compound that acts on the peroxisome proliferator-activated receptor alpha. This receptor is a member of the nuclear receptor superfamily and plays a crucial role in regulating lipid metabolism, inflammatory responses, and energy homeostasis. Agonists of this receptor are primarily utilized in the treatment of metabolic disorders, including dyslipidemia and insulin resistance.

Source

PPAR alpha agonist 6 is synthesized through various chemical methods, often involving modifications of existing PPAR ligands to enhance their efficacy and selectivity. The development of such compounds is driven by research efforts aimed at discovering novel therapeutic agents for metabolic syndrome and related conditions.

Classification

PPAR alpha agonists are classified into three main categories based on their target receptors:

  1. PPAR-alpha Agonists: These include fibrates and natural fatty acids, which primarily influence lipid metabolism.
  2. PPAR-gamma Agonists: This class includes thiazolidinediones, which are used in managing diabetes mellitus and insulin resistance.
  3. PPAR-delta Agonists: These compounds are less common but are being explored for their potential to modify energy utilization in the body.
Synthesis Analysis

Methods

The synthesis of PPAR alpha agonist 6 typically involves several organic chemistry techniques, including:

  • Refluxing: Heating reactants in a solvent to facilitate reactions.
  • Coupling Reactions: Joining two molecules through covalent bonds, often using coupling agents.
  • Functional Group Modifications: Altering specific groups on a molecular structure to enhance binding affinity to the PPAR alpha receptor.

Technical Details

The synthesis may include steps such as:

  • Formation of Heterocycles: Incorporating nitrogen or sulfur-containing rings to improve biological activity.
  • Chirality Induction: Utilizing chiral catalysts or reagents to produce enantiomerically pure compounds, which can have significantly different biological activities.
Molecular Structure Analysis

Structure

The molecular structure of PPAR alpha agonist 6 includes characteristic features such as:

  • A ligand-binding domain that allows interaction with the PPAR alpha receptor.
  • Specific functional groups that enhance lipophilicity and binding affinity.

Data

The molecular formula and weight, along with specific stereochemistry, are critical for understanding its pharmacokinetic properties. For example, the presence of certain substituents can significantly influence its solubility and permeability.

Chemical Reactions Analysis

Reactions

PPAR alpha agonist 6 undergoes several chemical reactions during its synthesis and metabolism:

  • Hydrolysis: Breaking down ester or amide bonds in biological systems.
  • Oxidation/Reduction: Modifying functional groups to alter activity or stability.

Technical Details

These reactions are essential for determining the compound's stability and bioavailability. For instance, modifications that increase metabolic stability can enhance therapeutic effects while reducing side effects.

Mechanism of Action

Process

The mechanism by which PPAR alpha agonist 6 exerts its effects involves:

  1. Binding to PPAR Alpha: The compound binds to the ligand-binding domain of the PPAR alpha receptor.
  2. Heterodimerization with Retinoid X Receptor: This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs).
  3. Regulation of Gene Expression: Activation leads to increased transcription of genes involved in fatty acid oxidation and lipid metabolism.

Data

Studies have shown that activation of PPAR alpha can lead to significant changes in lipid profiles and reductions in triglyceride levels, contributing to improved metabolic health.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Often lipophilic due to hydrophobic interactions with cellular membranes.
  • Melting Point: Provides insight into stability under various conditions.

Chemical Properties

Chemical properties relevant to PPAR alpha agonist 6 include:

  • Stability under Physiological Conditions: Resistance to hydrolysis or oxidation can enhance therapeutic efficacy.
  • Reactivity with Biological Molecules: Understanding how it interacts with proteins and enzymes is crucial for predicting its pharmacological effects.
Applications

Scientific Uses

PPAR alpha agonist 6 has several applications in scientific research and clinical practice:

  • Metabolic Syndrome Treatment: Used in managing conditions characterized by dyslipidemia and insulin resistance.
  • Anti-inflammatory Research: Investigated for its potential effects on inflammation-related pathways.
  • Drug Development: Serves as a template for developing new compounds targeting the PPAR family for various metabolic disorders.

Research continues to explore the full therapeutic potential of PPAR alpha agonist 6, particularly regarding its role in enhancing metabolic health and reducing risks associated with metabolic diseases.

Introduction to PPARα Agonist 6: Biochemical Context and Historical Development

Role of PPARα in Nuclear Receptor Signaling and Metabolic Regulation

Peroxisome proliferator-activated receptor alpha (PPARα), designated as NR1C1 within the nuclear receptor superfamily, functions as a ligand-activated transcription factor governing systemic energy metabolism. Its canonical activation pathway involves heterodimerization with retinoid X receptor (RXR), binding to peroxisome proliferator response elements (PPREs) in target gene promoters, and recruitment of coactivator complexes (e.g., PBP/MED1, CBP/p300) to initiate transcription [6] [8]. The PPARα protein comprises five functional domains:

  • AF-1 (N-terminal): Mediates ligand-independent activation
  • DNA-binding domain (DBD): Features dual zinc-finger motifs for PPRE recognition
  • Ligand-binding domain (LBD): Contains a large hydrophobic pocket (~1300 ų) that accommodates diverse lipophilic ligands [6]

PPARα serves as a master regulator of hepatic lipid metabolism, directly controlling genes involved in:

  • Fatty acid uptake (CD36, FATP-1)
  • Mitochondrial/peroxisomal β-oxidation (CPT1A, ACOX1)
  • Ketogenesis (HMGCS2)
  • Lipoprotein metabolism (APOA1/2, LPL) [3] [8]

Table 1: Key Metabolic Pathways Regulated by PPARα

PathwayTarget GenesBiological Effect
Fatty Acid UptakeCD36, FATP-1Enhanced cellular fatty acid import
β-OxidationCPT1A, ACOX1, LCADIncreased mitochondrial/peroxisomal fatty acid combustion
KetogenesisHMGCS2, BDHHepatic ketone body production during fasting
Lipoprotein MetabolismAPOA1, APOA2, LPLHDL biogenesis and triglyceride clearance

Endogenous ligands include long-chain fatty acids (e.g., palmitic, oleic, linoleic acids), eicosanoids (leukotriene B4, 8(S)-HETE), and phospholipids [2] [6]. Pharmacological activation by synthetic agonists like fibrates amplifies these pathways, making PPARα a critical target for managing dyslipidemias [9].

Evolutionary Significance of PPARα in Lipid Homeostasis and Inflammation

PPARα emerged evolutionarily as a lipid sensor that optimizes energy utilization during metabolic stress. Comparative studies reveal conserved expression in energy-demanding tissues (liver, heart, skeletal muscle) across vertebrates, underscoring its fundamental role in metabolic adaptation [5] [6]. PPARα activation shifts substrate utilization towards lipids through:

  • Enhanced Fatty Acid Combustion: Upregulation of mitochondrial β-oxidation enzymes preserves glucose during fasting [8]
  • Lipid Droplet Regulation: Modulates adipose triglyceride lipase (ATGL) to control triglyceride storage and hydrolysis [2]
  • Gluconeogenesis Control: Indirect suppression of hepatic glucose output via reduced pyruvate carboxylase activity [3]

PPARα also exerts ancient anti-inflammatory functions via transrepression mechanisms. It physically interacts with NF-κB (p65 subunit), AP-1 (c-Jun), and STAT transcription factors, preventing their binding to pro-inflammatory gene promoters [5] [9]. Key anti-inflammatory effects include:

  • Hepatic acute phase response: Suppression of C-reactive protein (CRP), serum amyloid A (SAA), and fibrinogen synthesis [9]
  • Vascular inflammation: Inhibition of endothelial VCAM-1/ICAM-1 expression, reducing leukocyte adhesion [9]
  • Macrophage polarization: Promotion of anti-inflammatory M2 phenotype in atherosclerotic plaques [9]

This dual regulation of metabolism and inflammation positions PPARα as a pivotal target for metabolic syndrome-related pathologies, including atherosclerosis and non-alcoholic fatty liver disease (NAFLD) [5] [8].

Historical Milestones in PPARα Agonist Discovery and Optimization

The development of PPARα agonists spans five decades of biochemical and pharmacological innovation:

Foundational Period (1970s-1990s)

  • 1970s: Clinical observation that fibrates (clofibrate, gemfibrozil) lower triglycerides via unknown mechanisms [1]
  • 1990: Cloning of PPARα by Issemann and Green, establishing it as the molecular target of peroxisome proliferators [6]
  • 1995: PPARα-knockout mice validate its necessity for fibrate effects—abolished fatty acid oxidation and hypolipidemic responses [6]

First-Generation Agonists (1990s-2000s)

Fibrates evolved into selective PPARα modulators with improved pharmacokinetics:

  • Fenofibrate: Prodrug hydrolyzed to active metabolite fenofibric acid; ~10-fold higher PPARα affinity than gemfibrozil [10]
  • Bezafibrate: First clinically used pan-PPAR agonist (α/γ/δ activity) for combined dyslipidemia and insulin resistance [1] [10]

Table 2: Structural Evolution of PPARα Agonists

GenerationRepresentative CompoundsKey Structural FeaturesAffinity/Selectivity Advances
First (Fibrates)Clofibrate, GemfibrozilSimple aryloxypropionic acidsLow micromolar EC₅₀; ~10-100x selectivity over PPARγ
Second (Fibric Acid Derivatives)Fenofibrate, BezafibrateOptimized phenoxyisobutyrate backbonesNanomolar EC₅₀; bezafibrate exhibits pan-activity
Third (SPPARMα)Pemafibrate, K-877Sulfonamide-based scaffolds>1000x PPARα selectivity; tissue-specific effects
Novel AgonistsSeladelpar (δ-predominant), Elafibranor (α/δ)Heterocyclic cores with tailored substituentsSub-nanomolar potency; balanced transactivation/transrepression

Modern Agonists (2010s-Present)

  • SPPARMα Concept: Development of selective PPARα modulators (e.g., pemafibrate/K-877) with improved safety profiles via biased cofactor recruitment [5]
  • Dual/Tri-PPAR Agonists: Elafibranor (α/δ agonist) approved in 2024 for primary biliary cholangitis; saroglitazar (α/γ agonist) approved in India for diabetic dyslipidemia [1] [10]
  • Computational Design: Machine learning (e.g., Iterative Stochastic Elimination algorithm) enabled discovery of novel chemotypes with nanomolar EC₅₀ and enhanced selectivity [7]

PPARα drug development continues to focus on optimizing therapeutic indices through structural refinements that fine-tune transactivation versus transrepression activities, addressing limitations of early fibrates while preserving metabolic benefits [5] [7].

Properties

Product Name

PPAR|A agonist 6

IUPAC Name

methyl 1-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-2-propylbenzimidazole-4-carboxylate

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C27H26N2O4/c1-4-8-24-28-25-22(27(31)33-3)11-7-12-23(25)29(24)17-18-13-15-19(16-14-18)20-9-5-6-10-21(20)26(30)32-2/h5-7,9-16H,4,8,17H2,1-3H3

InChI Key

JAKJDNODIONCHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.